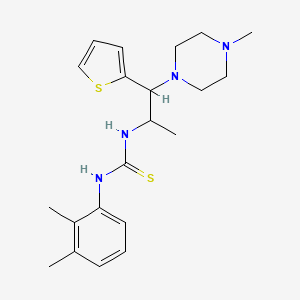

![molecular formula C17H10IN3OS2 B2481694 N-[4-(4-碘苯基)-1,3-噻唑-2-基]-1,3-苯并噻唑-6-甲酰胺 CAS No. 850903-27-4](/img/structure/B2481694.png)

N-[4-(4-碘苯基)-1,3-噻唑-2-基]-1,3-苯并噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

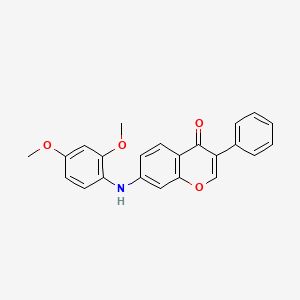

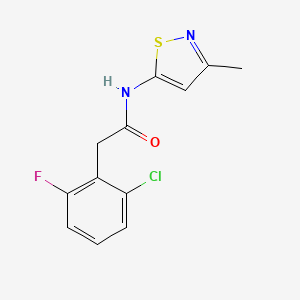

“N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including a benzothiazole ring, a thiazole ring, an iodophenyl group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole and benzothiazole rings, the introduction of the iodophenyl group, and the attachment of the carboxamide group . The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and thiazole rings, which are heterocyclic rings containing sulfur and nitrogen atoms . The iodophenyl group would add significant weight to the molecule due to the high atomic weight of iodine .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the iodine atom, which could potentially undergo substitution reactions . The carboxamide group could also participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase the compound’s density and boiling point . The heterocyclic rings and the carboxamide group could also influence the compound’s solubility and reactivity .科学研究应用

- N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide exhibits promising anticancer activity. Researchers have explored its effects on tumor cell lines, highlighting its potential as a novel chemotherapeutic agent. Mechanistic studies reveal interactions with specific cellular targets involved in cancer progression .

- The compound demonstrates significant antimicrobial properties. It inhibits the growth of bacteria, fungi, and other pathogens. Investigations into its mode of action and potential applications in treating infectious diseases are ongoing .

- N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide may modulate inflammatory pathways. Researchers are exploring its potential as an anti-inflammatory agent, which could have implications for conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Due to its unique structure, the compound could serve as a molecular imaging probe. Researchers investigate its binding affinity to specific receptors or proteins, aiming to develop diagnostic tools for diseases such as Alzheimer’s or cancer.

- The compound’s conjugated system makes it interesting for OLED applications. Researchers explore its luminescent properties, aiming to enhance OLED efficiency and color purity .

- The thiazole and benzothiazole moieties in the compound can chelate metal ions. Investigations focus on its potential as a metal ion sensor or as a chelating agent for environmental remediation or medical applications .

Anticancer Properties

Antimicrobial Activity

Anti-inflammatory Effects

Molecular Imaging Probes

Organic Light-Emitting Diodes (OLEDs)

Metal Ion Chelation

作用机制

安全和危害

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing iodine can sometimes be hazardous due to the potential release of iodine gas . Additionally, some thiazole and benzothiazole derivatives have been associated with toxicity issues .

未来方向

Future research on this compound could involve further exploration of its potential biological activities, such as antimicrobial or antitumor activity . Additionally, studies could be conducted to optimize its synthesis process and to better understand its reactivity and physical and chemical properties .

属性

IUPAC Name |

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10IN3OS2/c18-12-4-1-10(2-5-12)14-8-23-17(20-14)21-16(22)11-3-6-13-15(7-11)24-9-19-13/h1-9H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPIKXKGAUSBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10IN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)